molecular formula C23H19BrClNO2 B2426301 2-(4-bromobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850904-12-0

2-(4-bromobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2426301
CAS No.: 850904-12-0
M. Wt: 456.76
InChI Key: KQOZCCSUVILGFC-UHFFFAOYSA-N
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Description

2-(4-bromobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of bromobenzyl and chlorobenzyl groups attached to an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Bromobenzyl and Chlorobenzyl Groups: The bromobenzyl and chlorobenzyl groups can be introduced through nucleophilic substitution reactions. For example, 4-bromobenzyl chloride and 2-chlorobenzyl chloride can react with the isoquinolinone core in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromobenzyl and chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield the corresponding alcohols.

Scientific Research Applications

2-(4-bromobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorobenzyl)-5-((2-bromobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with reversed positions of bromine and chlorine.

    2-(4-methylbenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with a methyl group instead of a bromine atom.

Uniqueness

The uniqueness of 2-(4-bromobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-5-[(2-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrClNO2/c24-18-10-8-16(9-11-18)14-26-13-12-19-20(23(26)27)5-3-7-22(19)28-15-17-4-1-2-6-21(17)25/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOZCCSUVILGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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